3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C21H23N3 and its molecular weight is 317.436. The purity is usually 95%.
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Scientific Research Applications
Functional Modification of Hydrogels
Researchers have explored the modification of polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels using various amine compounds, including aromatic amines similar to 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-amine, to improve their properties for medical applications. These modifications lead to increased thermal stability and enhanced antibacterial and antifungal activities, making them suitable for use in medical applications (Aly & El-Mohdy, 2015).
Synthesis of Antimicrobial Additives
Another study focused on the synthesis of new antimicrobial additives based on pyrimidine derivatives for use in polyurethane varnishes and printing ink pastes. These additives, which were derived from compounds structurally related to this compound, showed very good antimicrobial effects, enhancing the physical and mechanical properties of the polyurethane varnish formulations (El‐Wahab et al., 2015).
Development of Multicyclic Pyrazolo[3,4-b]pyridine Derivatives
A novel strategy for synthesizing multicyclic pyrazolo[3,4-b]pyridine derivatives was established, utilizing compounds related to this compound. This method allows for the creation of skeletally diverse derivatives with potential applications in various fields, including pharmaceutical research (Tu et al., 2014).
Synthesis of Fluorescent Pyrazoles
Research on the synthesis of fluorescent pyrazoles utilizing ketone derivatives of propargylamines has been reported. These compounds, which include structural motifs related to this compound, exhibit significant fluorescent properties, making them interesting candidates for applications in materials science and bioimaging (Odin et al., 2022).
Heterocyclic Dye Synthesis
The use of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a coupling component in the synthesis of heterocyclic dyes demonstrates the utility of pyrazole derivatives in the development of new dyes with potential applications in textiles and materials science. These studies show the adaptability of pyrazole-based compounds in synthesizing dyes with specific properties (Tao et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various cellular targets, influencing cell growth and proliferation
Mode of Action
Similar compounds have been shown to interact with their targets via various mechanisms, such as covalent binding or allosteric modulation . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, proliferation, or survival .
Biochemical Pathways
Compounds with similar structures have been shown to influence various cellular pathways, potentially affecting cell growth, proliferation, and survival
Result of Action
Similar compounds have been shown to exert various effects on cells, potentially influencing cell growth, proliferation, and survival
Properties
IUPAC Name |
5-(4-cyclohexylphenyl)-2-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c22-21-15-20(23-24(21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h2,5-6,9-16H,1,3-4,7-8,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIJTRBXAFYKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C(=C3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.